3'-Desmethylamino-3'-(methanesulfonyl)hydroxy-10-hydroxy Nortriptyline
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Overview
Description
Chemical Reactions Analysis
3’-Desmethylamino-3’-(methanesulfonyl)hydroxy-10-hydroxy Nortriptyline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like lithium aluminum hydride . The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
3’-Desmethylamino-3’-(methanesulfonyl)hydroxy-10-hydroxy Nortriptyline has several scientific research applications. It is used as an intermediate in the synthesis of Nortriptyline metabolites, which are important in the study of pharmacokinetics and drug metabolism . Additionally, this compound can be used in chemical research to explore new synthetic pathways and reaction mechanisms . In the field of biology, it may be used to study the effects of Nortriptyline and its metabolites on biological systems .
Mechanism of Action
The mechanism of action of 3’-Desmethylamino-3’-(methanesulfonyl)hydroxy-10-hydroxy Nortriptyline is related to its role as an intermediate in the synthesis of Nortriptyline metabolites. Nortriptyline is a tricyclic antidepressant that works by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their levels in the brain .
Comparison with Similar Compounds
3’-Desmethylamino-3’-(methanesulfonyl)hydroxy-10-hydroxy Nortriptyline can be compared with other similar compounds, such as Nortriptyline and its various metabolites. These compounds share a similar core structure but differ in their functional groups and specific chemical properties . For example, Nortriptyline itself is a well-known tricyclic antidepressant, while its metabolites, including 3’-Desmethylamino-3’-(methanesulfonyl)hydroxy-10-hydroxy Nortriptyline, are studied for their pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C19H20O4S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(3Z)-3-(9-hydroxy-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl] methanesulfonate |
InChI |
InChI=1S/C19H20O4S/c1-24(21,22)23-12-6-11-16-15-8-3-2-7-14(15)13-19(20)18-10-5-4-9-17(16)18/h2-5,7-11,19-20H,6,12-13H2,1H3/b16-11- |
InChI Key |
KDMMWEQUIOANOP-WJDWOHSUSA-N |
Isomeric SMILES |
CS(=O)(=O)OCC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O |
Canonical SMILES |
CS(=O)(=O)OCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O |
Origin of Product |
United States |
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